REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1.[CH2:15](OC=O)C>C1(C)C=CC=CC=1>[CH3:15][NH:1][CH2:2][CH:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[O:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1CCOC2=CC(=CC=C12)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then refluxed for 2 1/2 hrs
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
THF (25.9 ml of a 1M THF solution) was added
|
Type
|
TEMPERATURE
|
Details
|
by heating for 1 1/2 hrs
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
ADDITION
|
Details
|
6N HCl (20 ml) was carefully added
|
Type
|
TEMPERATURE
|
Details
|
by heating for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the organic layer then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluted with (EtOAc:H2O:HCO2H) (16:2:2)
|
Name
|
|
Type
|
product
|
Smiles
|
CNCC1CCOC2=CC(=CC=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |